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Compound of Interest

Compound Name: Roxibolone

CAS No.: 60023-92-9

Cat. No.: B1679588 Get Quote

Part 1: Introduction & Physicochemical Profile
Executive Summary
Roxibolone (11β,17β-dihydroxy-17α-methyl-3-oxoandrosta-1,4-diene-2-carboxylic acid)

represents a unique analytical challenge within the class of Anabolic-Androgenic Steroids

(AAS).[1] Unlike the majority of AAS which are neutral lipophilic compounds, Roxibolone
possesses a C2-carboxylic acid moiety. This structural anomaly confers acidic properties (pKa

≈ 4.5), rendering standard "neutral fraction" extraction protocols ineffective.

This guide details the optimized protocols for the extraction, derivatization, and mass

spectrometric characterization of Roxibolone. It specifically addresses the "Acidic Trap"—the

common failure point where Roxibolone is lost during the alkaline wash steps of traditional

AAS screening.
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Property Specification Analytical Implication

IUPAC Name

11β,17β-dihydroxy-17α-

methyl-3-oxoandrosta-1,4-

diene-2-carboxylic acid

Acidic Functionality

Molecular Formula C21H28O5 Exact Mass: 360.1937 Da

Polarity

Amphiphilic (Lipophilic steroid

core + Hydrophilic

carboxyl/hydroxyls)

Requires pH-controlled SPE

Acid Dissociation
pKa ≈ 4.2–4.8 (Carboxylic

acid)
Ionized at physiological pH

UV Max
~240-245 nm (Conjugated

diene)

Suitable for HPLC-UV/DAD

purity checks

Part 2: Analytical Workflow (Visualized)
The following decision tree illustrates the critical pH-dependent branching required to

successfully isolate Roxibolone compared to standard neutral steroids (e.g., Testosterone).
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Figure 1: Analytical extraction logic distinguishing Roxibolone from standard neutral steroids.

Note the critical pH adjustment step to prevent loss of the analyte in aqueous waste.

Part 3: Experimental Protocols
Protocol A: Sample Preparation (Solid Phase Extraction)
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Rationale: Liquid-Liquid Extraction (LLE) is often insufficient for polar acidic steroids.[1] Solid

Phase Extraction (SPE) using a polymeric sorbent provides superior recovery.

Reagents:

Internal Standard (ISTD): Methyltestosterone-d3 (10 ng/mL).

Buffer: 0.1M Acetate Buffer (pH 4.0).

Cartridge: Hydrophilic-Lipophilic Balance (HLB) copolymer (e.g., Oasis HLB or equivalent),

60mg.[1]

Step-by-Step Methodology:

Hydrolysis: To 2 mL of urine, add 20 µL ISTD and 1 mL Phosphate buffer (pH 7). Add β-

glucuronidase (E. coli).[1] Incubate at 50°C for 1 hour.

Acidification (Critical): Adjust sample pH to 3.5 – 4.0 using dilute acetic acid.

Why? This protonates the C2-carboxylic acid (COOH), making the molecule neutral and

lipophilic enough to bind to the SPE sorbent. At pH > 5, it exists as a carboxylate anion

(COO-) and may flow through the cartridge.

Conditioning: Wash cartridge with 2 mL Methanol followed by 2 mL Water.

Loading: Load the acidified sample at a slow flow rate (1 mL/min).

Washing:

Wash 1: 2 mL 5% Methanol in Water (removes salts).[1]

Wash 2: 2 mL Hexane (removes non-polar lipids; Roxibolone remains on column due to

polar hydroxyls).[1]

Elution: Elute with 2 mL Methanol.

Evaporation: Evaporate to dryness under Nitrogen at 40°C.
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Protocol B: LC-HRMS (High-Resolution Mass
Spectrometry)
Status: Preferred Method (Modern Standard).[1] Rationale: Avoids complex derivatization;

handles the polar carboxyl group natively.

Instrument Parameters:

System: UHPLC coupled to Q-TOF or Orbitrap.

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).[1]

Mobile Phase A: 0.1% Formic Acid in Water.[1]

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: 5% B to 95% B over 10 minutes.

MS Detection Strategy: Roxibolone can be detected in both polarities, but Negative

Electrospray Ionization (ESI-) often yields lower background for carboxylic acids.[1]

Ionization Mode Target Ion m/z (Theoretical) Notes

ESI (-) [M-H]⁻ 359.1864

Deprotonation of C2-

COOH.[1] High

specificity.

ESI (+) [M+H]⁺ 361.2010

Protonation of 3-keto

system.[1] Common

for general screens.[1]

Validation Criteria:

Retention Time: Match within ±0.1 min of standard.

Mass Accuracy: < 5 ppm deviation.

Isotopic Pattern: Match theoretical distribution for C21H28O5.
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Protocol C: GC-MS/MS (Confirmatory Analysis)
Status: Legacy/Confirmatory Method. Rationale: Required for laboratories without LC-MS or for

comparison against historic doping control databases. Challenge: The carboxylic acid and two

hydroxyl groups (11β, 17β) must all be derivatized to ensure volatility.

Derivatization Workflow (Two-Step):

Methylation (Stabilizes Acid):

Reconstitute dried extract in 100 µL Methanol.

Add 50 µL TMS-Diazomethane (2M in hexane). Caution: Explosive hazard/Toxicity.[1]

Incubate 30 min at Room Temp. Evaporate to dryness.

Result: Formation of Methyl Ester at C2.

Silylation (Volatilizes Alcohols):

Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS catalyst.

Incubate at 60°C for 30 min.

Result: Formation of TMS ethers at 11β and 17β positions.

GC-MS Parameters:

Inlet: 280°C, Splitless.

Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS).[1]

Carrier Gas: Helium, 1 mL/min.

Temp Program: 180°C (1 min) -> 10°C/min -> 300°C (5 min).

Diagnostic Ions (EI Source):

Molecular Ion: Look for M+ corresponding to the Me-Ester/di-TMS derivative.[1]
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Fragment m/z 143: Characteristic D-ring fragmentation (common in 17-methyl steroids).[1]

Fragment m/z 217: Trimethylsilyl fragmentation.[1]

Part 4: Metabolic Considerations & Interpretation
Roxibolone undergoes extensive metabolism.[1] In doping control, the parent compound is

rarely the only marker.

Reduction: The 3-keto group is reduced to 3-hydroxyl (forming isomers).[1]

No 17-Oxidation: The 17α-methyl group prevents oxidation of the 17β-hydroxyl to a ketone

(unlike Testosterone -> Androstenedione).[1]

Conjugation: Excreted largely as Glucuronides (requires hydrolysis).[1]

Interpretation of Results:

False Negatives: Most likely caused by failure to acidify during extraction (analyte lost to

waste) or failure to methylate before GC analysis (analyte degrades in injector).

Interferences: The 11-hydroxyl group distinguishes Roxibolone from many common

synthetic steroids (like Methandienone), providing a clean mass spectral fingerprint.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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